molecular formula C22H22ClNO3 B11404147 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-propoxybenzamide

Cat. No.: B11404147
M. Wt: 383.9 g/mol
InChI Key: KHNUQSDVGRTLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzylamine with furan-2-carbaldehyde under suitable conditions to form an intermediate Schiff base. This intermediate is then reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE
  • N-[(4-METHOXYPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-4-PROPOXYBENZAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C22H22ClNO3/c1-2-13-26-20-11-7-18(8-12-20)22(25)24(16-21-4-3-14-27-21)15-17-5-9-19(23)10-6-17/h3-12,14H,2,13,15-16H2,1H3

InChI Key

KHNUQSDVGRTLRD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.